(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethylthio)benzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, often using a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethylthio group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethylthio group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethylthio group can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Compounds with trifluoromethylthio groups have shown promise in treating various diseases due to their enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique properties can improve the efficacy and safety profiles of these products.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit or activate target proteins, modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL: Lacks the thio group, which may result in different biological activity.
(1R,2R)-1-Amino-1-[4-(methylthio)phenyl]propan-2-OL: Contains a methylthio group instead of a trifluoromethylthio group, potentially altering its pharmacokinetic properties.
(1R,2R)-1-Amino-1-[4-(fluoromethylthio)phenyl]propan-2-OL: The presence of a fluoromethylthio group can influence its chemical reactivity and biological interactions.
Uniqueness
The presence of the trifluoromethylthio group in (1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in pharmaceutical and agrochemical applications. This makes it distinct from other similar compounds and valuable in various scientific and industrial fields.
Properties
Molecular Formula |
C10H12F3NOS |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChI Key |
FVGIACXSRZSECZ-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)SC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O |
Origin of Product |
United States |
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